A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-methylbut-2-en-1-ol
A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-methylbut-2-en-1-ol
This document provides an in-depth analysis of 2-Bromo-3-methylbut-2-en-1-ol, a versatile bifunctional molecule. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the nuanced reactivity and synthetic potential of this compound. We will examine its structural features, spectroscopic signature, and the predictable yet powerful transformations it can undergo, offering insights grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
2-Bromo-3-methylbut-2-en-1-ol (C₅H₉BrO) is an unsaturated brominated alcohol. Its structure is characterized by a primary allylic alcohol and a vinyl bromide moiety on a trisubstituted double bond. These two functional groups are the primary drivers of its chemical behavior, offering orthogonal sites for synthetic modification.
Molecular Identifiers
A clear identification of the molecule is paramount for any scientific endeavor. The key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-3-methylbut-2-en-1-ol | PubChem[1] |
| Molecular Formula | C₅H₉BrO | PubChem[1] |
| Molecular Weight | 165.03 g/mol | PubChem[2] |
| Exact Mass | 163.983678 g/mol | SpectraBase[3] |
| PubChem CID | 534876 | PubChem[1] |
Physicochemical Data
Experimental data for this specific molecule is not widely published. Therefore, we present a combination of computed properties and data from structurally analogous compounds to provide a reliable estimation of its physical characteristics. For instance, the boiling point of 1-Bromo-3-methylbut-2-ene, a related compound lacking the hydroxyl group, is reported as 82-83 °C at 200 hPa.[4] The presence of the alcohol functionality in our target molecule would be expected to increase its boiling point and water solubility due to hydrogen bonding.
| Property | Estimated Value | Notes and Source |
| Boiling Point | > 83 °C @ 200 hPa | Expected to be higher than 1-Bromo-3-methylbut-2-ene due to the hydroxyl group.[4] |
| Density | ~1.3 g/mL | Based on the density of 1.29 g/mL for 1-Bromo-3-methylbut-2-ene.[4] |
| XLogP3 | 1.6 | A computed value indicating moderate lipophilicity.[2] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
Spectroscopic Signature Analysis
Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[3] The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. Key fragmentation pathways would likely include the loss of a bromine radical (•Br), water (H₂O), or a hydroxymethyl radical (•CH₂OH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-CH₂OH (approx. 4.1-4.3 ppm): A singlet or doublet (if coupled to the hydroxyl proton) corresponding to the two protons of the primary allylic alcohol.
-
-OH (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.
-
-CH₃ (approx. 1.8-2.0 ppm): Two singlets for the two diastereotopic methyl groups attached to the double bond. Their chemical environment is slightly different, which should result in distinct signals.
-
-
¹³C NMR:
-
C-Br (approx. 110-120 ppm): The carbon atom bonded to bromine.
-
C=C (approx. 130-140 ppm): The quaternary carbon of the double bond.
-
C-OH (approx. 60-65 ppm): The carbon of the primary alcohol.
-
-CH₃ (approx. 20-25 ppm): Signals for the two methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups:
-
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.
-
C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.
Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3-methylbut-2-en-1-ol lies in the distinct reactivity of its three primary functional regions: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.
Foundational Reactivity: The Allylic System
A core concept governing this molecule's reactivity is the stability of the corresponding allylic carbocation. Should the hydroxyl group depart as a leaving group (e.g., after protonation), the resulting positive charge is delocalized across the alkene system. This resonance stabilization is a key factor in substitution reactions.[7]
Caption: Resonance stabilization of the allylic carbocation.
Reactions at the Hydroxyl Group
The primary alcohol can undergo a host of classical transformations.
-
Oxidation: Selective oxidation provides access to either the α,β-unsaturated aldehyde or the corresponding carboxylic acid. The choice of oxidant is critical. A mild reagent like Pyridinium chlorochromate (PCC) will terminate at the aldehyde, whereas stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.
-
Esterification and Etherification: Standard protocols, such as Fischer esterification or Williamson ether synthesis (after deprotonation of the alcohol), can be employed to introduce a wide variety of functional groups, which is particularly useful in modifying pharmacokinetic properties during drug development.
Reactions at the Carbon-Bromine Bond
The vinyl bromide is a powerful handle for carbon-carbon bond formation, a cornerstone of modern medicinal chemistry.
-
Palladium-Catalyzed Cross-Coupling: This site is an excellent substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the modular construction of complex molecular architectures by coupling the vinyl bromide with various organometallic reagents (boronic acids, organostannanes, etc.). This is arguably the most significant application for this moiety in a drug discovery context.
Caption: General workflow for a Suzuki cross-coupling reaction.
Exemplary Experimental Protocol
To illustrate the practical application of the principles discussed, a detailed protocol for the selective oxidation of the alcohol to the aldehyde is provided. This protocol is designed to be self-validating by including checkpoints and expected outcomes.
Protocol: Selective Oxidation using Pyridinium Chlorochromate (PCC)
Objective: To synthesize 2-Bromo-3-methylbut-2-enal from 2-Bromo-3-methylbut-2-en-1-ol.
Materials:
-
2-Bromo-3-methylbut-2-en-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or silica plug
Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar with anhydrous DCM.
-
Reagent Addition: Add PCC to the DCM, followed by the slow, dropwise addition of a solution of 2-Bromo-3-methylbut-2-en-1-ol in anhydrous DCM at room temperature. Causality: PCC is a mild oxidant that avoids over-oxidation to the carboxylic acid. Anhydrous conditions are crucial as water can interfere with the reaction.
-
Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (alcohol) and the appearance of a new, less polar spot (aldehyde) indicates reaction completion (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celatom® to remove the chromium byproducts. Wash the plug thoroughly with additional ether. Trustworthiness: This filtration step is critical for removing the toxic chromium salts, ensuring a cleaner crude product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.
Caption: Step-by-step workflow for PCC oxidation.
Safety and Handling
-
Hazards: Assumed to be a flammable liquid.[8] Vapors may form explosive mixtures with air.[4] Expected to cause skin and serious eye irritation.[8] May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors. Wash skin thoroughly after handling.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on related compounds. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2-Bromo-3-methylbut-2-en-1-ol is a valuable synthetic intermediate whose true potential is realized through a deep understanding of its constituent functional groups. The primary allylic alcohol provides a handle for oxidation and derivatization, while the vinyl bromide is primed for sophisticated cross-coupling reactions essential for building the carbon skeleton of complex target molecules. For the medicinal chemist and drug development professional, this molecule represents not just a starting material, but a versatile platform for the efficient and modular synthesis of novel chemical entities.
References
-
PubChem. 2-Bromo-3-methylbut-2-en-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-Bromo-3-methylbut-2-en-1-ol. Wiley. [Link]
-
Chemistry Stack Exchange. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
-
American Elements. 2-bromo-3-methylbut-3-en-1-ol. [Link]
-
PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]
-
LookChem. 2-BROMO-3-METHYLBUTANE. [Link]
-
Journal of the Chemical Society C: Organic. Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement. Royal Society of Chemistry. [Link]
-
Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. [Link]
-
PubChem. 2-Bromo-3-methylbut-3-en-1-ol. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]
-
SpectraBase. 2-Bromo-3-methyl-2-butene. Wiley. [Link]
-
Reactory. Reaction of 3-methylbutan-2-ol, hydrogen bromide. [Link]
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Data.gov. Compound 529978: 2-Bromo-3-methylbutane. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
-
Virginia Open Data Portal. Compound 529978: 2-Bromo-3-methylbutane. [Link]
-
Reddit. Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
Sources
- 1. 2-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-BROMO-3-METHYL-2-BUTENE(3017-70-7) 1H NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
